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Compound of Interest

Compound Name: JNJ-10198409

Cat. No.: B1672987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, biological

activity, and mechanism of action of JNJ-10198409, a potent inhibitor of Platelet-Derived

Growth Factor Receptor (PDGFR) tyrosine kinase.

Chemical Structure and Properties
JNJ-10198409, also known as RWJ-540973, is a small molecule inhibitor with the IUPAC name

N-(3-fluorophenyl)-1,4-dihydro-6,7-dimethoxy-indeno[1,2-c]pyrazol-3-amine.[1] Its chemical and

physical properties are summarized in the table below.
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Property Value Reference

Chemical Formula C₁₈H₁₆FN₃O₂ [1][2]

Molecular Weight 325.34 g/mol [1][2]

IUPAC Name

N-(3-fluorophenyl)-1,4-dihydro-

6,7-dimethoxy-indeno[1,2-

c]pyrazol-3-amine

[1]

SMILES

COC1=CC2=C(C=C1OC)CC3

=C2NN=C3NC4=CC=CC(F)=C

4

[1]

CAS Number 627518-40-5 [1][2]

Solubility
Soluble to 20 mM in DMSO

and to 100 mM in ethanol.
[2]

Appearance Solid powder [1]

Purity ≥98% [2]

Biological Activity and Mechanism of Action
JNJ-10198409 is a potent and selective, ATP-competitive inhibitor of the PDGF receptor

tyrosine kinase (PDGF-RTK).[3][4] It exhibits significant inhibitory activity against both PDGFRα

and PDGFRβ, with IC₅₀ values of 45 nM and 4.2 nM, respectively.[3][5] The compound also

demonstrates inhibitory effects on other kinases, as detailed in the table below.
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Target Kinase IC₅₀ (nM) Reference

PDGF-RTK 2 [3]

PDGFRβ 4.2 [3][5]

PDGFRα 45 [3][5]

c-Abl 22

Lck 100

c-Src 185

Fyn 378

The primary mechanism of action for JNJ-10198409 is the competitive antagonism of ATP

binding to the PDGFR, which in turn inhibits the receptor's tyrosine kinase activity.[3] This

blockade of PDGFR signaling leads to the inhibition of downstream pathways, including the

phosphorylation of phospholipase Cγ1 (PLCγ1), a key signaling molecule.[6] The inhibition of

these pathways ultimately results in anti-proliferative and anti-angiogenic effects.

Signaling Pathway
The binding of PDGF to its receptor triggers dimerization and autophosphorylation of the

receptor's tyrosine kinase domains. This activation initiates multiple downstream signaling

cascades, including the RAS-MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell

proliferation, migration, and survival. JNJ-10198409, by inhibiting the initial receptor

phosphorylation, effectively blocks these downstream signals.
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PDGFR signaling pathway and the inhibitory action of JNJ-10198409.
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In Vitro and In Vivo Activity
Antiproliferative Activity
JNJ-10198409 has demonstrated potent antiproliferative activity against a panel of human

tumor cell lines. The IC₅₀ values for several cell lines are presented below.

Cell Line Cancer Type IC₅₀ (µM) Reference

A375 Melanoma 0.007 [6]

LnCAP Prostate Cancer 0.009 [6]

H460 Lung Cancer 0.010 [6]

LoVo Colon Cancer 0.017 [6]

PC3 Prostate Cancer 0.027 [6]

T47D Breast Cancer 0.032 [6]

In Vivo Efficacy
In a nude mouse xenograft model using LoVo human colon cancer cells, oral administration of

JNJ-10198409 resulted in a statistically significant, dose-dependent reduction in tumor growth.

[6]

Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of

JNJ-10198409. Specific parameters may require optimization based on the experimental

setup.

Western Blot Analysis of PLCγ1 Phosphorylation
This protocol describes the detection of total and phosphorylated PLCγ1 in cell lysates treated

with JNJ-10198409.

Materials:

Cell line of interest (e.g., LoVo)
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JNJ-10198409

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-pan-PLCγ1 and anti-phospho-PLCγ1

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations

of JNJ-10198409 for the desired duration.

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.
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Detection: Wash the membrane three times with TBST and detect the signal using a

chemiluminescent substrate and an imaging system.

Cell Proliferation Assay
This protocol outlines a method to assess the antiproliferative effects of JNJ-10198409 using a

standard colorimetric assay (e.g., MTT or WST-1).

Materials:

Tumor cell lines

JNJ-10198409

96-well plates

Complete cell culture medium

MTT or WST-1 reagent

Solubilization buffer (for MTT)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow

them to attach overnight.

Compound Addition: Add serial dilutions of JNJ-10198409 to the wells. Include a vehicle

control.

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72

hours).

Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate according to the

manufacturer's instructions.
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Measurement: If using MTT, add the solubilization buffer. Measure the absorbance at the

appropriate wavelength using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of JNJ-10198409
in a subcutaneous tumor model. All animal procedures must be approved by an Institutional

Animal Care and Use Committee (IACUC).

Materials:

Immunocompromised mice (e.g., nude or SCID)

Tumor cells (e.g., LoVo)

Matrigel (optional)

JNJ-10198409

Vehicle for oral administration

Calipers

Procedure:

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 x 10⁶

cells) into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with

calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.
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Drug Administration: Administer JNJ-10198409 or vehicle orally at the desired dose and

schedule.

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a

specified endpoint size or for a predetermined duration.

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated

and control groups to determine the efficacy of JNJ-10198409.
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General experimental workflow for the evaluation of JNJ-10198409.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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